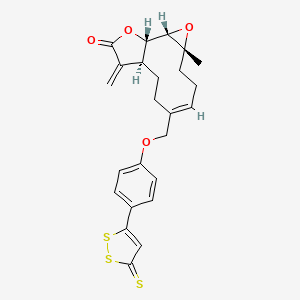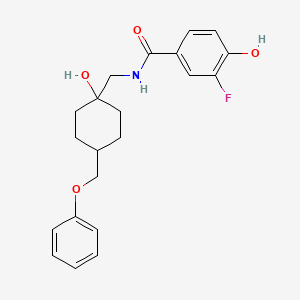![molecular formula C28H21N2NaO5S2 B12372698 Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)
Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSB-16133 (sodium) is a tool compound specifically designed to block P2Y receptor subtypes. It is a selective antagonist for the UTP-activated P2Y4 receptor with an IC50 value of 233 nM . This compound is widely used in scientific research to study the roles of P2Y receptors in various physiological processes and to validate them as potential drug targets .
Méthodes De Préparation
The synthesis of PSB-16133 (sodium) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods for PSB-16133 (sodium) are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
PSB-16133 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Applications De Recherche Scientifique
PSB-16133 (sodium) has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the roles of P2Y receptors in various chemical processes. In biology, it helps researchers understand the physiological functions of P2Y receptors and their involvement in cellular signaling pathways. In medicine, PSB-16133 (sodium) is used to investigate the potential therapeutic applications of P2Y receptor antagonists in treating diseases such as inflammation, thrombosis, and cancer . In industry, it is utilized in the development of new drugs and therapeutic agents targeting P2Y receptors .
Mécanisme D'action
PSB-16133 (sodium) exerts its effects by selectively blocking P2Y receptor subtypes, particularly the P2Y4 receptor. This inhibition prevents the activation of downstream signaling pathways mediated by these receptors. The molecular targets of PSB-16133 (sodium) include the P2Y4 receptor and other related P2Y receptor subtypes. By blocking these receptors, PSB-16133 (sodium) can modulate various physiological processes, such as inflammation, platelet aggregation, and cell proliferation .
Comparaison Avec Des Composés Similaires
PSB-16133 (sodium) is unique in its selectivity and potency as a P2Y4 receptor antagonist. Similar compounds include PSB-1699, which also inhibits the P2Y4 receptor but with different selectivity and potency profiles . Other related compounds include various P2Y receptor antagonists and agonists, each with distinct selectivity for different P2Y receptor subtypes. The uniqueness of PSB-16133 (sodium) lies in its high selectivity for the P2Y4 receptor and its ability to block this receptor at submicromolar concentrations .
Propriétés
Formule moléculaire |
C28H21N2NaO5S2 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
sodium;1-amino-4-[4-(2,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
Clé InChI |
VKKGSBFVNWDGQZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


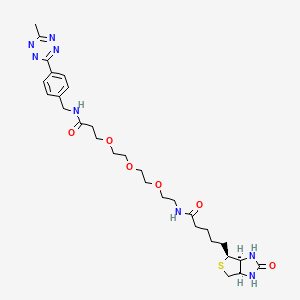

![4-[4-[bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2~{H}-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B12372632.png)

![4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide](/img/structure/B12372640.png)
![8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide](/img/structure/B12372641.png)
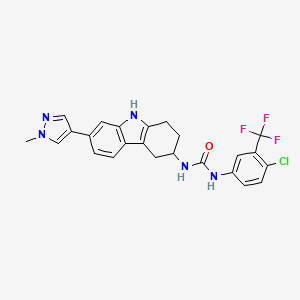

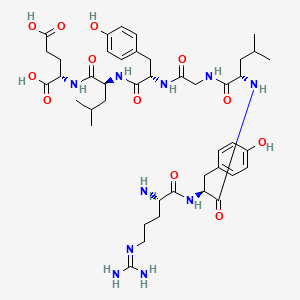
![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
